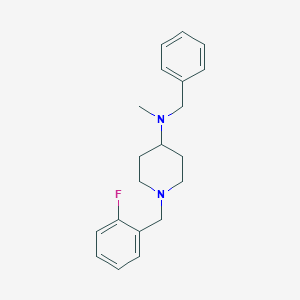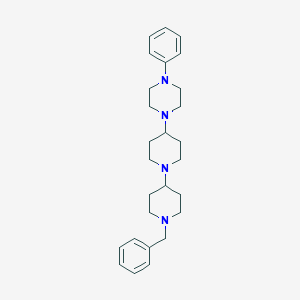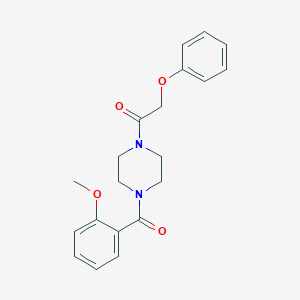
1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine, also known as MMMP, is a chemical compound that has recently gained attention in the field of scientific research. MMMP is a piperazine derivative that is known for its unique chemical structure and potential biological activities.
作用机制
The mechanism of action of 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is thought to involve the modulation of several signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of pain, and the protection of neurons from oxidative stress. Additionally, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine in lab experiments is its unique chemical structure, which may lead to novel biological activities. Additionally, this compound has been shown to have low toxicity in animal models, making it a potentially safe compound for further study. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents and affect the interpretation of results.
未来方向
There are several future directions for the study of 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine. One area of research is the development of this compound derivatives with improved solubility and potency. Additionally, the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and chronic pain should be further explored. Finally, the mechanism of action of this compound and its effects on signaling pathways should be elucidated to better understand its biological activities.
合成方法
1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine can be synthesized through a multi-step process that involves the reaction of piperazine with 3-methylbutanoyl chloride and methylsulfonyl chloride. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The synthesis of this compound has been optimized by several research groups, and the yield and purity of the product can be improved by using different reaction conditions and purification methods.
科学研究应用
1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine has been studied for its potential biological activities, including its anti-inflammatory, analgesic, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
属性
分子式 |
C10H20N2O3S |
|---|---|
分子量 |
248.34 g/mol |
IUPAC 名称 |
3-methyl-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C10H20N2O3S/c1-9(2)8-10(13)11-4-6-12(7-5-11)16(3,14)15/h9H,4-8H2,1-3H3 |
InChI 键 |
HIKXDZKERDBQJO-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C |
规范 SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B247537.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247538.png)



![2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247546.png)
![1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247549.png)

![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B247558.png)
![2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone](/img/structure/B247561.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B247563.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247566.png)
![Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247569.png)
